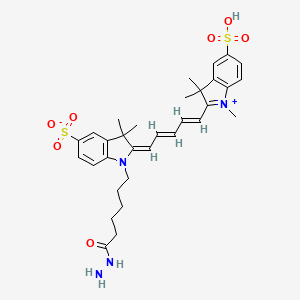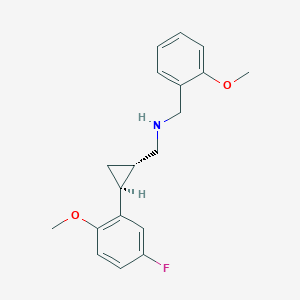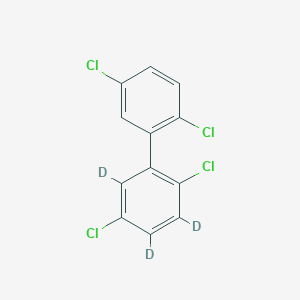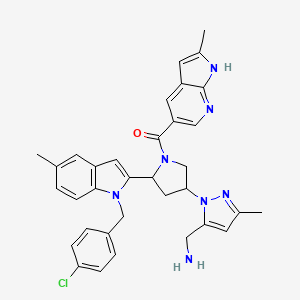![molecular formula C29H28FN5O B12395902 (R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone CAS No. 2308504-22-3](/img/structure/B12395902.png)
(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JBI-589 is a novel selective inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme that plays a crucial role in the formation of neutrophil extracellular traps (NETs). This compound has shown significant potential in activating antitumor immune responses and delaying tumor progression .
Métodos De Preparación
The synthesis of JBI-589 involves a series of chemical reactions designed to achieve high selectivity and potency against PAD4. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound exhibits excellent oral bioavailability, making it a promising candidate for clinical applications .
Análisis De Reacciones Químicas
JBI-589 primarily undergoes pharmacological inhibition reactions. It is a non-covalent inhibitor that selectively targets PAD4 without affecting other human PAD enzymes, even at high concentrations . The compound reduces the expression of CXCR2 and blocks neutrophil chemotaxis, which are critical for its antitumor effects .
Aplicaciones Científicas De Investigación
JBI-589 has been extensively studied for its applications in cancer research. It has been shown to reduce primary tumor growth and lung metastasis in mouse tumor models. Additionally, it enhances the effects of immune checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1 antibodies . The compound’s ability to modulate the immune response makes it a valuable tool in the development of new cancer therapies .
Mecanismo De Acción
The mechanism of action of JBI-589 involves the selective inhibition of PAD4, which leads to a reduction in the formation of neutrophil extracellular traps (NETs). By blocking PAD4, JBI-589 decreases the expression of CXCR2 and inhibits neutrophil chemotaxis. This results in the suppression of tumor growth and metastasis, as well as the enhancement of antitumor immune responses .
Comparación Con Compuestos Similares
JBI-589 is unique in its high selectivity for PAD4. Other PAD inhibitors, such as Cl-amidine and BB-Cl-amidine, do not exhibit the same level of selectivity and may affect multiple PAD enzymes. This specificity makes JBI-589 a more targeted and potentially safer option for therapeutic use .
Similar Compounds::- Cl-amidine
- BB-Cl-amidine
JBI-589 stands out due to its non-covalent binding and high selectivity for PAD4, which are critical for its effectiveness and safety profile.
Propiedades
Número CAS |
2308504-22-3 |
|---|---|
Fórmula molecular |
C29H28FN5O |
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
[(3R)-3-aminopiperidin-1-yl]-[2-[1-[(4-fluorophenyl)methyl]indol-2-yl]-3-methylimidazo[1,2-a]pyridin-7-yl]methanone |
InChI |
InChI=1S/C29H28FN5O/c1-19-28(32-27-16-22(12-14-34(19)27)29(36)33-13-4-6-24(31)18-33)26-15-21-5-2-3-7-25(21)35(26)17-20-8-10-23(30)11-9-20/h2-3,5,7-12,14-16,24H,4,6,13,17-18,31H2,1H3/t24-/m1/s1 |
Clave InChI |
DUVCPNSLXBKGOK-XMMPIXPASA-N |
SMILES isomérico |
CC1=C(N=C2N1C=CC(=C2)C(=O)N3CCC[C@H](C3)N)C4=CC5=CC=CC=C5N4CC6=CC=C(C=C6)F |
SMILES canónico |
CC1=C(N=C2N1C=CC(=C2)C(=O)N3CCCC(C3)N)C4=CC5=CC=CC=C5N4CC6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12395851.png)

![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)


![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)

